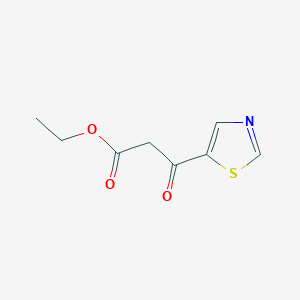
2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
Vue d'ensemble
Description
2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as CF3-Pyridine-CN and is a key intermediate in the synthesis of various pharmaceutical compounds.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions that synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: The outcomes of these syntheses are fluoropyridines, which present a special interest as potential imaging agents for various biological applications .
Synthesis of Anticancer Drugs
- Scientific Field: Medicinal Chemistry
- Application Summary: By reaction of 5-chloro-2,3,6-trifluoropyridine with certain compounds, a precursor for the synthesis of anticancer drugs was obtained .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the reaction of 5-chloro-2,3,6-trifluoropyridine with certain compounds .
- Results or Outcomes: The outcome of this synthesis is a precursor for the synthesis of anticancer drugs .
Synthesis of Pyrimidinamine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound can be used in the synthesis of pyrimidinamine derivatives . Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the design and synthesis of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .
- Results or Outcomes: The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Pyridazine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridazine derivatives, which can be synthesized using this compound, are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are pyridazine derivatives with a wide range of bioactivities .
Synthesis of Herbicides and Insecticides
- Scientific Field: Agricultural Chemistry
- Application Summary: This compound can be used in the synthesis of certain herbicides and insecticides . Many pyridazine derivatives, which can be synthesized using this compound, are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are herbicides and insecticides with a wide range of bioactivities .
Synthesis of Agrochemicals
- Scientific Field: Agricultural Chemistry
- Application Summary: This compound can be used in the synthesis of agrochemicals . Agrochemicals have been a key means to ensuring high yield and quality of crops .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are agrochemicals that help in ensuring high yield and quality of crops .
Propriétés
IUPAC Name |
2-(5-chloro-6-fluoropyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSQQVQANYGEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B1407035.png)


![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)
amine](/img/structure/B1407041.png)
![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)



![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)



